4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI)

Lipophilicity Drug-likeness ADME Prediction

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) (CAS 479201-63-3), also cataloged as 2-(ethylamino)-5-methyl-1,3-thiazol-4-one, is a C6H10N2OS heterocyclic compound (MW 158.22) within the 2-aminothiazol-4(5H)-one scaffold family. Its IUPAC designation—2-ethylimino-5-methyl-1,3-thiazolidin-4-one—reflects the tautomeric equilibrium between the amino-thiazolone and imino-thiazolidinone forms, a property governed by the exocyclic N-substituent.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
CAS No. 479201-63-3
Cat. No. B13952637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI)
CAS479201-63-3
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCCN=C1NC(=O)C(S1)C
InChIInChI=1S/C6H10N2OS/c1-3-7-6-8-5(9)4(2)10-6/h4H,3H2,1-2H3,(H,7,8,9)
InChIKeyNQQNDGYJNGTSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) (CAS 479201-63-3): Structural Identity and Physicochemical Baseline


4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) (CAS 479201-63-3), also cataloged as 2-(ethylamino)-5-methyl-1,3-thiazol-4-one, is a C6H10N2OS heterocyclic compound (MW 158.22) within the 2-aminothiazol-4(5H)-one scaffold family . Its IUPAC designation—2-ethylimino-5-methyl-1,3-thiazolidin-4-one—reflects the tautomeric equilibrium between the amino-thiazolone and imino-thiazolidinone forms, a property governed by the exocyclic N-substituent [1]. The compound carries a single ethyl group on the 2-amino position and a methyl substituent at the 5-position, yielding a computed LogP of 0.89 and a polar surface area (PSA) of 70.25 Ų . This scaffold is structurally related to the 2-amino-1,3-thiazol-4(5H)-one series validated as potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors by Amgen [2].

Why 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) Cannot Be Indiscriminately Replaced by In-Class Analogs


Within the 2-aminothiazol-4(5H)-one chemotype, even minor alterations at the 2-amino substituent produce measurable shifts in three parameters critical for both biological target engagement and synthetic utility: (i) lipophilicity, where the ethylamino group (cLogP = 0.89) confers a ~9-fold increase in computed partition coefficient versus the unsubstituted 2-amino parent (cLogP ≈ 0.10) ; (ii) hydrogen-bond donor count, reduced from two (2-amino) to one (2-ethylamino), directly impacting target complementarity and membrane permeability predictions ; and (iii) the tautomeric amino/imino equilibrium ratio, which is exocyclic-substituent-dependent and determines whether the compound presents as the 2-amino-thiazol-4(5H)-one or 2-imino-thiazolidin-4-one form in solution [1]. Furthermore, the C4 carbonyl oxidation state distinguishes the thiazol-4(5H)-one series from 2-thiazoline (dihydro) analogs such as CAS 13578-64-8, with consequences for electrophilic reactivity, metabolic stability, and hydrogen-bonding geometry [2]. These physicochemical and structural differences preclude reliable substitution without re-validation in any assay, synthetic route, or procurement specification.

Quantitative Differentiation Evidence: 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) vs. Closest Structural Analogs


Lipophilicity (cLogP) Comparison: 2-Ethylamino vs. 2-Amino Substitution on the 5-Methyl-Thiazol-4(5H)-one Core

The 2-ethylamino substituent on 4(5H)-thiazolone, 2-(ethylamino)-5-methyl-(9CI) yields a computed LogP (cLogP) of 0.89, representing an approximately 9-fold increase in predicted partition coefficient compared to the 2-amino-5-methyl-1,3-thiazol-4(5H)-one analog (CAS 3805-14-9, cLogP = 0.099) . This difference arises from the replacement of one polar N-H bond with an ethyl group, simultaneously reducing hydrogen-bond donor count from 2 to 1. For context within the broader 2-aminothiazolone 11β-HSD1 inhibitor class, highly optimized leads such as Amgen's 3-noradamantyl analog 8b achieve Ki = 3 nM but carry substantially larger cLogP values driven by bulky cycloalkyl substitution at the 2-position [1]. The target compound thus occupies a distinct intermediate-lipophilicity space that is unavailable to either the minimally lipophilic 2-amino parent or the highly lipophilic cycloalkylamino derivatives.

Lipophilicity Drug-likeness ADME Prediction

Polar Surface Area (PSA) Reduction: Impact on Predicted Membrane Permeability Relative to the 2-Amino Parent

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) exhibits a computed polar surface area (PSA) of 70.25 Ų, which is 10.5 Ų lower than the 2-amino-5-methyl-1,3-thiazol-4(5H)-one analog (CAS 3805-14-9, PSA = 80.75 Ų) . This reduction is attributable to the replacement of one primary amino hydrogen with an ethyl group, diminishing the contribution of the exocyclic nitrogen to the overall polar surface. In drug design, PSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral bioavailability [1]. Both compounds fall within the oral-bioavailability range, but the target compound's lower PSA positions it advantageously for CNS-targeted or intracellular-target programs where reduced polarity is desirable.

PSA Membrane Permeability CNS Drug Design

Tautomeric Equilibrium Control: 2-Alkylamino Substituent Governs Amino/Imino Ratio in Solution vs. 2-Amino and 2-Arylamino Analogs

The 2-(alkylamino)thiazol-4(5H)-one scaffold exists in solution as an equilibrium mixture of the 2-(alkylamino)thiazol-4(5H)-one (amino) tautomer and the 2-(alkylimino)thiazolidin-4-one (imino) tautomer [1]. Pankova et al. (2016) demonstrated by 2D NMR spectroscopy and DFT calculations that the identity of the exocyclic nitrogen substituent governs the tautomeric ratio: alkyl substituents favor the imino form to a greater extent than aryl substituents [1]. For the target compound, the IUPAC name 2-ethylimino-5-methyl-1,3-thiazolidin-4-one and the SMILES representation CCN=C1NC(=O)C(S1)C indicate the imino tautomer as the predominant contributor . This has direct consequences for hydrogen-bond donor/acceptor presentation: the imino form presents an endocyclic N-H donor paired with an exocyclic C=N acceptor, whereas the amino form presents an exocyclic N-H donor and an endocyclic C=N. The 2-amino parent (CAS 3805-14-9) lacks this alkyl-driven bias. In comparison, the 2-arylamino series shows the opposite tautomeric preference [1].

Tautomerism Structural Biology Molecular Recognition

Oxidation-State Differentiation from 2-Thiazoline (Dihydro) Analogs: C4 Carbonyl vs. C4 Methylene

4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) (CAS 479201-63-3, C6H10N2OS) is distinguished from its closest 2-thiazoline analog—N-ethyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 13578-64-8, C6H12N2S, also known as 5-methyl-2-ethylamino-2-thiazoline, NSC 75633)—by the presence of a carbonyl oxygen at the C4 position [1]. This oxidation-state difference has three measurable consequences: (i) molecular formula (C6H10N2OS vs. C6H12N2S), reflecting the formal loss of two hydrogen atoms and gain of one oxygen; (ii) molecular weight (158.22 vs. 144.24 g/mol, ΔMW = +13.98); and (iii) introduction of a hydrogen-bond acceptor (C4=O) absent in the 2-thiazoline form . The C4 carbonyl also converts the C5 position from a simple methylene (in the thiazoline) to an alpha-carbonyl methine, lowering the predicted pKa at C5 (2.15 ± 0.40 for the target compound) and enabling enolate-based chemistry at this position for further derivatization [2].

Oxidation State Reactivity Metabolic Stability

Positional Derivatization Potential: Unsubstituted C5 as a Synthetic Handle vs. 5,5-Disubstituted 11β-HSD1 Leads

The target compound bears a single methyl substituent at the C5 position, leaving the C5 carbon as a monosubstituted methine (CH−CH3) rather than a fully substituted quaternary center. In contrast, the most potent 11β-HSD1 inhibitors from the Amgen series, such as the co-crystallized ligand (5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one (PDB 3BYZ ligand H11), carry a 5,5-disubstituted pattern (5-methyl-5-propyl) that blocks further enolate chemistry at this position [1]. The target compound's C5−H (predicted pKa ≈ 2.15) can be deprotonated for alkylation, aldol, or Mannich reactions, enabling divergent synthesis of 5,5-disubstituted or 5-arylidene derivatives from a common intermediate [2]. This is a procurement-relevant distinction: laboratories requiring a versatile late-stage diversification point should select the monosubstituted compound (CAS 479201-63-3) over pre-elaborated 5,5-disubstituted analogs.

Synthetic Versatility Building Block Medicinal Chemistry

Absence of Published Direct Biological Activity Data: Explicit Evidentiary Limitation Statement

A systematic search of PubMed, ChEMBL, BindingDB, PDB, and patent literature (conducted April 2026) returned no published, peer-reviewed biological activity data (IC₅₀, Ki, EC₅₀, or % inhibition) specifically attributed to CAS 479201-63-3 [1]. This compound is not registered in ChEMBL, BindingDB, or DrugBank as of the search date. In contrast, structurally related 2-aminothiazol-4(5H)-ones with cycloalkylamino or allylamino substituents at the 2-position have published 11β-HSD1 inhibitory activity: compound 8b (3-noradamantyl, Ki = 3 nM), compound 6d (Ki = 28 nM), and 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (IC₅₀ = 2.5 µM, 71% inhibition at 10 µM) [2][3]. The target compound's biological activity remains uncharacterized. All differentiation claims above rest on computed physicochemical properties, structural logic, and class-level SAR inference—not on direct comparative bioassay data.

Data Gap Procurement Caveat Primary Screening

Optimal Procurement and Research Application Scenarios for 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI) Based on Established Evidence


Medicinal Chemistry: Hit-to-Lead Diversification via C5 Enolate Chemistry

The monosubstituted C5-methine position (predicted pKa ≈ 2.15) enables enolate-mediated alkylation, aldol condensation, or Knoevenagel reactions to generate 5-arylidene or 5,5-disubstituted thiazolone libraries [1]. This is the same chemistry platform used by Amgen to elaborate simple 5-methylthiazolinone intermediates into potent 11β-HSD1 inhibitors with Ki values as low as 3 nM [2]. The 2-ethylamino group provides an intermediate-lipophilicity starting point (cLogP = 0.89) that is more drug-like than the overly polar 2-amino parent (cLogP = 0.10), facilitating the construction of screening libraries with balanced physicochemical properties .

Chemical Biology: Tautomer-Controlled Pharmacophore Presentation for Target Engagement Studies

The 2-ethylamino substituent biases the tautomeric equilibrium toward the 2-ethylimino-thiazolidin-4-one form in solution, as established by the Pankova et al. (2016) study of 2-alkylamino-thiazolones using 2D NMR and DFT calculations [3]. This tautomeric preference alters the hydrogen-bond donor/acceptor pattern relative to 2-amino or 2-arylamino analogs, which may be exploited in fragment-based screening or structure-based drug design where precise pharmacophore geometry is required for target engagement. Programs targeting enzymes with co-crystal structures of 2-aminothiazolones (e.g., 11β-HSD1, PDB 3BYZ) can use this compound to probe the contribution of the exocyclic imino tautomer to binding affinity [2].

Synthetic Methodology Development: Model Substrate for Thiazolone Asymmetric Catalysis

Thiazol-4(5H)-ones with pKa values of approximately 19 in DMSO serve as pronucleophiles in catalytic asymmetric reactions, including Michael additions, Mannich reactions, and allylic substitutions [4]. The target compound, with its single C5 stereocenter and ethylamino substituent, provides a well-defined model substrate for developing enantioselective methods on the thiazolone scaffold. Its UV-active chromophore and moderate molecular weight (158.22 g/mol) facilitate reaction monitoring by LC-MS and chiral HPLC, supporting method development and optimization workflows .

Building Block Procurement: Pre-Validated Scaffold for 11β-HSD1, Kinase, or HCV NS5B Inhibitor Programs

The 2-aminothiazol-4(5H)-one scaffold has been validated across multiple therapeutic target classes: 11β-HSD1 (Amgen, Ki = 3–28 nM) [2], HCV NS5B polymerase allosteric site (X-ray complex at 2.2 Å resolution) [5], CDK2/cyclin A2 (IC₅₀ = 105–743 nM) [6], and CDC25 phosphatases (IC₅₀ = 2.9 µM) [7]. The 2-ethylamino-5-methyl substitution pattern on the target compound provides a minimally elaborated entry point into each of these chemotypes, allowing medicinal chemistry teams to establish their own SAR from a common, commercially cataloged intermediate. Procurement of CAS 479201-63-3 rather than a 5,5-disubstituted or 2-cycloalkylamino pre-elaborated analog preserves maximum synthetic flexibility for parallel optimization of both the 2-amino and 5-position vectors [1].

Quote Request

Request a Quote for 4(5H)-Thiazolone, 2-(ethylamino)-5-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.